molecular formula C14H14N2O4 B14030532 Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate

Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B14030532
M. Wt: 274.27 g/mol
InChI Key: OKOWSFKYCDWPOY-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyloxy group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with β-ketoesters in the presence of ammonia or primary amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures the efficient production of the compound. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in saturated dihydropyridine compounds.

Scientific Research Applications

Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-3-(methoxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
  • Methyl 1-amino-3-(ethoxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
  • Methyl 1-amino-3-(propoxy)-4-oxo-1,4-dihydropyridine-2-carboxylate

Uniqueness

Methyl 1-amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different alkoxy groups attached to the dihydropyridine ring.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 1-amino-4-oxo-3-phenylmethoxypyridine-2-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-19-14(18)12-13(11(17)7-8-16(12)15)20-9-10-5-3-2-4-6-10/h2-8H,9,15H2,1H3

InChI Key

OKOWSFKYCDWPOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C=CN1N)OCC2=CC=CC=C2

Origin of Product

United States

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